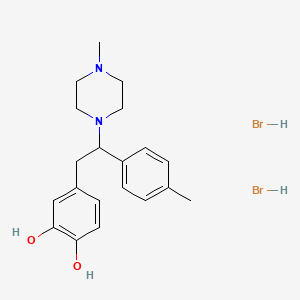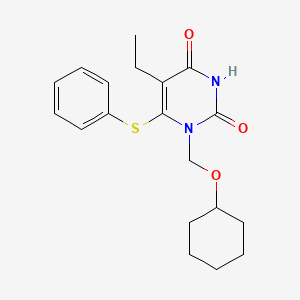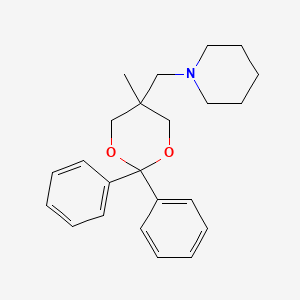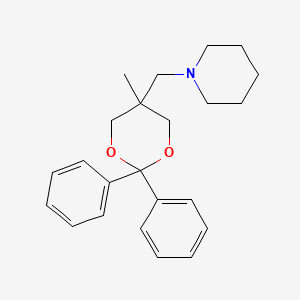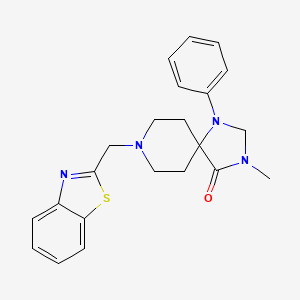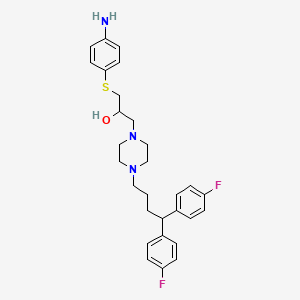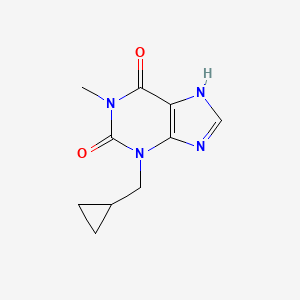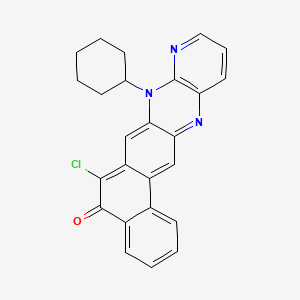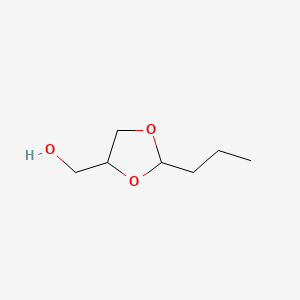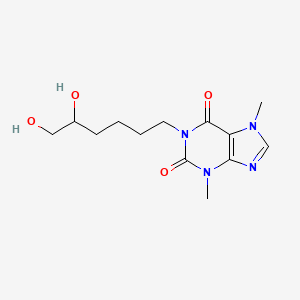
1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine is a chemical compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by the presence of a hexyl chain with two hydroxyl groups at positions 5 and 6, and a xanthine core with methyl groups at positions 3 and 7.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,7-dimethylxanthine and a hexyl chain precursor.
Hydroxylation: The hexyl chain is hydroxylated at positions 5 and 6 using suitable reagents and conditions. This step may involve the use of oxidizing agents like hydrogen peroxide or osmium tetroxide.
Coupling Reaction: The hydroxylated hexyl chain is then coupled with the 3,7-dimethylxanthine core through a series of chemical reactions, such as esterification or amidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, improving efficiency and scalability.
Catalysts: The use of catalysts can enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a saturated hexyl chain.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of a saturated hexyl chain.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including its role as a stimulant and its impact on various physiological functions.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine involves its interaction with molecular targets and pathways in the body:
Molecular Targets: The compound may interact with adenosine receptors, phosphodiesterases, and other enzymes involved in cellular signaling.
Pathways: It can modulate cyclic AMP (cAMP) levels, leading to changes in cellular activity and physiological responses.
Comparación Con Compuestos Similares
1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine can be compared with other similar compounds, such as:
Caffeine: Another xanthine derivative with stimulant effects, but with different substitution patterns on the xanthine core.
Theophylline: A xanthine derivative used as a bronchodilator, with a different substitution pattern and pharmacological profile.
Theobromine: A xanthine derivative found in cocoa, with mild stimulant effects and a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other xanthine derivatives.
Propiedades
Número CAS |
38975-41-6 |
|---|---|
Fórmula molecular |
C13H20N4O4 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
1-(5,6-dihydroxyhexyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O4/c1-15-8-14-11-10(15)12(20)17(13(21)16(11)2)6-4-3-5-9(19)7-18/h8-9,18-19H,3-7H2,1-2H3 |
Clave InChI |
XMTDKFOBRLKELE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


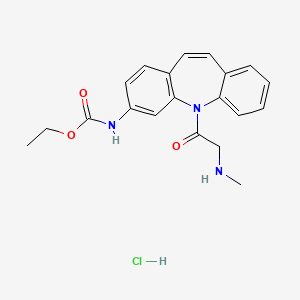
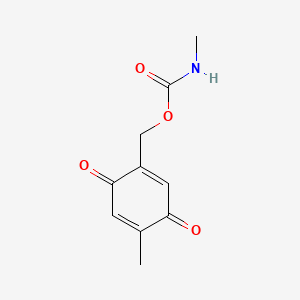
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
